mathemycin B
Description
Properties
Molecular Formula |
C77H142N2O29 |
|---|---|
Molecular Weight |
1559.9 g/mol |
IUPAC Name |
(9E,13E,17E)-38-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-40-(10-amino-4-methyldecan-2-yl)-19-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-1-oxacyclotetraconta-9,13,17-trien-2-one |
InChI |
InChI=1S/C77H142N2O29/c1-36(19-15-13-14-18-24-78)25-42(7)73-46(11)57(103-75-69(98)62(79)66(95)47(12)102-75)33-50(84)32-55(89)44(9)53(87)29-48(82)28-52(86)43(8)54(88)30-49(83)31-56(90)45(10)65(94)58(104-77-72(101)74(68(97)60(35-81)106-77)108-76-71(100)70(99)67(96)59(34-80)105-76)27-41(6)64(93)40(5)26-39(4)63(92)38(3)20-16-17-21-51(85)37(2)22-23-61(91)107-73/h16,20,26-27,36-38,40,42-60,62-77,80-90,92-101H,13-15,17-19,21-25,28-35,78-79H2,1-12H3/b20-16+,39-26+,41-27+/t36?,37?,38?,40?,42?,43?,44?,45?,46?,47-,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,59-,60-,62+,63?,64?,65?,66-,67-,68-,69-,70+,71+,72+,73?,74+,75+,76+,77+/m1/s1 |
InChI Key |
LNARHTBARTYDAD-FKHUDVNESA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC(CC(C(C(CC(CC(C(C(CC(CC(C(C(C(/C=C(/C(C(/C=C(/C(C(/C=C/CCC(C(CCC(=O)OC(C2C)C(C)CC(C)CCCCCCN)C)O)C)O)\C)C)O)\C)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)C)O)O)O)C)O)O)O)C)O)O)O)N)O |
Canonical SMILES |
CC1CCC(=O)OC(C(C(CC(CC(C(C(CC(CC(C(C(CC(CC(C(C(C(C=C(C(C(C=C(C(C(C=CCCC1O)C)O)C)C)O)C)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)C)O)O)O)C)O)O)O)C)O)O)OC4C(C(C(C(O4)C)O)N)O)C)C(C)CC(C)CCCCCCN |
Synonyms |
mathemycin B |
Origin of Product |
United States |
Isolation and Cultivation Methodologies of Mathemycin B Producing Strains
Producer Microorganism: Actinomycete sp. HIL Y-8620959 Fermentation
Mathemycin B is produced by the fermentation of a specific strain of Actinomycete, designated as Actinomycete sp. HIL Y-8620959. researchgate.netnih.gov Actinomycetes are a group of Gram-positive bacteria known for their filamentous growth and their ability to produce a wide array of secondary metabolites, including many antibiotics. The isolation of Actinomycete sp. HIL Y-8620959 was part of a broader screening program for new natural products. researchgate.net Fermentation of this strain in a suitable culture medium allows for the biosynthesis and accumulation of this compound in the fermentation broth. researchgate.netnih.gov
Optimization of Culture Conditions for Enhanced this compound Production
Optimizing culture conditions is a critical step in maximizing the yield of secondary metabolites like this compound from microbial fermentation. While specific detailed parameters for Actinomycete sp. HIL Y-8620959 and this compound production are not extensively detailed in the provided snippets, research on optimizing conditions for other Streptomyces species (a genus within Actinomycetes) highlights the general principles involved. researchgate.netscirp.orgnih.govresearchgate.net These principles often include varying factors such as:
Culture Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and trace elements, significantly impact microbial growth and metabolite production. scirp.orgnih.gov Complex carbon sources like starch and protein-rich nitrogen sources such as peptone or casein have been found to enhance antibiotic production in various Streptomyces species. scirp.org
Incubation Temperature: Each strain typically has an optimal temperature range for growth and secondary metabolite production. Temperatures around 30-37°C are often suitable for many Streptomyces species. scirp.orgnih.gov
Initial pH: The initial pH of the culture medium influences enzymatic activity and nutrient availability, affecting fermentation efficiency. Optimal pH values can vary depending on the specific microorganism and metabolite. scirp.orgnih.gov
Incubation Period: The duration of fermentation is crucial, as metabolite production often occurs during specific growth phases. scirp.org
Aeration and Agitation: These factors influence oxygen availability and nutrient distribution, which are vital for aerobic actinomycetes.
Systematic variation of these parameters through methods like one-factor-at-a-time experiments or more complex designs such as fractional factorial design and Box-Behnken design can help identify the optimal conditions for enhanced this compound production. researchgate.netresearchgate.netnih.gov
Chromatographic and Spectroscopic Methods in Initial Isolation Procedures
Following fermentation, this compound is isolated from the complex fermentation broth using a combination of chromatographic and spectroscopic techniques. These methods are essential for separating the target compound from other metabolites, media components, and cellular debris.
Chromatographic methods are separation techniques that exploit differences in the physical and chemical properties of compounds, such as polarity, size, and charge, to achieve separation. bioanalysis-zone.combyjus.comresearchgate.net Common chromatographic techniques used in natural product isolation include:
Column Chromatography: This is a widely used technique where the mixture is passed through a stationary phase packed in a column. Different components elute at different rates based on their interaction with the stationary and mobile phases. researchgate.net
High-Performance Liquid Chromatography (HPLC): A more advanced form of column chromatography that uses high pressure to improve separation efficiency and speed. chromatographyonline.comslideshare.net HPLC is often used for both analytical separation and preparative isolation of compounds. chromatographyonline.com
Spectroscopic methods are then employed to characterize the isolated compound and elucidate its structure. uc.ptsu.se Key spectroscopic techniques used in the initial isolation and characterization of this compound include:
High-Resolution Mass Spectrometry (HRMS): This technique provides accurate mass measurements of the molecule, which helps in determining its elemental composition. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure and connectivity of atoms within a molecule. Both 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) are crucial for assigning the complete structure of complex natural products like this compound. researchgate.netnih.govuc.ptresearchgate.net
The combination of these chromatographic separation techniques and spectroscopic characterization methods was instrumental in the initial isolation and structural elucidation of this compound from the fermentation broth of Actinomycete sp. HIL Y-8620959. researchgate.netnih.gov
Structural Elucidation Technologies for Mathemycin B
Application of High-Resolution Mass Spectrometry for Molecular Framework Analysis
High-resolution mass spectrometry (HRMS) is a crucial tool for determining the exact molecular mass of a compound, which in turn allows for the confident assignment of its elemental composition. measurlabs.commdpi.comlibretexts.org Unlike low-resolution mass spectrometry, which measures molecular weight to the nearest integer, HRMS provides mass measurements with high accuracy, enabling the differentiation of compounds with very similar nominal masses but different elemental compositions. libretexts.org
For mathemycin B, HRMS was employed to determine its molecular formula. The reported molecular formula for this compound is C₇₇H₁₄₂N₂O₂₉. nih.gov This was likely derived from the accurate mass measurement of the molecular ion peak obtained through HRMS. The precise mass information provided by HRMS is essential in the initial stages of structure elucidation, narrowing down the possibilities for the arrangement of atoms within the molecule. mdpi.comuobabylon.edu.iq
Advanced Two-Dimensional Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and relative stereochemistry of atoms in a molecule. leibniz-fmp.de Two-dimensional (2D) NMR experiments spread the spectral information into two dimensions, which helps to resolve overlapping signals and reveal correlations between different nuclei. ucl.ac.uk
The structural elucidation of this compound heavily relied on the interpretation of 2D NMR data. nih.govresearchgate.netresearchgate.net Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are commonly used 2D NMR techniques. COSY reveals correlations between coupled protons, HSQC shows correlations between directly bonded protons and carbons, and HMBC shows correlations between protons and carbons separated by multiple bonds. Analysis of the cross-peaks in these 2D NMR spectra allowed researchers to map out the carbon-carbon and carbon-heteroatom connectivity, establishing the planar structure of this compound. ucl.ac.ukresearchgate.nethmdb.ca
Comparative Structural Analysis with Analogous Macrolactone Glycosides
Comparative structural analysis with analogous compounds, particularly other macrolactone glycosides, played a role in confirming and refining the structural assignment of this compound. researchgate.netnih.gov Macrolactone glycosides are a class of natural products characterized by a large macrocyclic lactone ring and attached sugar moieties. nih.gov
Biosynthetic Pathways and Genetic Basis of Mathemycin B Production
Characterization of the Polyketide Synthase (PKS) System
Mathemycin B, as a macrolactone polyketide, is synthesized through the iterative action of a modular Type I PKS. nih.govnii.ac.jp These PKS systems are characterized by large, multi-functional proteins organized into discrete modules. Each module is typically responsible for one cycle of chain elongation and potentially subsequent modifications of the β-keto group.
Modular Type I PKSs, including those responsible for macrolides like this compound, are organized into a series of modules, each containing a conserved set of enzymatic domains. The minimal set of domains within a module includes a Ketosynthase (KS) domain, an Acyl Transferase (AT) domain, and an Acyl Carrier Protein (ACP) domain. nih.govresearchgate.netgoogle.com
Ketosynthase (KS) Domain: Catalyzes the decarboxylative Claisen condensation between the growing polyketide chain, tethered to the ACP of the upstream module, and the extender unit loaded onto the ACP of the current module. nih.govresearchgate.netgoogle.com
Acyl Transferase (AT) Domain: Selects and loads a specific acyl-CoA extender unit (typically malonyl-CoA or methylmalonyl-CoA) onto the phosphopantetheine arm of the ACP domain within the same module. nih.govresearchgate.netgoogle.com The specificity of the AT domain plays a crucial role in determining the building blocks incorporated into the polyketide chain.
Acyl Carrier Protein (ACP) Domain: A small protein domain that carries the growing polyketide chain and the incoming extender unit as thioesters linked to a covalently attached 4'-phosphopantetheine (B1211885) cofactor. nih.govresearchgate.netgoogle.com The flexible phosphopantetheine arm tethers the acyl intermediates and delivers them to the active sites of the catalytic domains within the module.
In addition to these core domains, PKS modules can contain optional reductive domains that modify the β-keto group generated after chain elongation. These include:
Ketoreductase (KR) Domain: Catalyzes the reduction of the β-keto group to a β-hydroxyl group. nih.govresearchgate.netgoogle.com
Dehydratase (DH) Domain: Catalyzes the removal of water from a β-hydroxyl group to form an α,β-double bond. nih.govresearchgate.netgoogle.com
Enoylreductase (ER) Domain: Catalyzes the reduction of an α,β-double bond to a saturated carbon-carbon bond. nih.govresearchgate.netgoogle.com
The specific complement and order of these reductive domains within each module dictate the reduction state of the corresponding carbon in the final polyketide product. The final module of a modular PKS typically contains a Thioesterase (TE) domain, which is responsible for cleaving the completed polyketide chain from the final ACP and often catalyzes macrolactonization to form the cyclic structure. researchgate.netnih.govmdpi.com
While the general architecture of modular PKS systems is well-established, the specific modular organization and the precise arrangement of functional domains within the this compound PKS have not been explicitly detailed in the available literature. However, given its macrolactone structure, it is expected to be synthesized by a multi-modular Type I PKS terminating in a TE domain.
The biosynthesis of the polyketide backbone of this compound proceeds through a series of iterative cycles on the modular PKS assembly line. Each cycle involves the loading of an extender unit by the AT domain, followed by its condensation with the growing polyketide chain catalyzed by the KS domain. nih.govresearchgate.net After each condensation event, the nascent β-keto group may be subjected to reduction and/or dehydration by the optional KR, DH, and ER domains present in that module. The growing polyketide chain remains covalently attached to the ACP domain throughout the elongation process, being sequentially passed from the ACP of one module to the KS domain of the next. researchgate.netnih.gov
Once the full linear polyketide chain is assembled on the final ACP domain, the terminal TE domain catalyzes the release of the chain. researchgate.netnih.govmdpi.com For macrolactone polyketides like this compound, the TE domain facilitates an intramolecular transesterification reaction, leading to the formation of the macrocyclic lactone ring. The precise mechanism of cyclization, including the specific hydroxyl group that attacks the thioester linkage, is determined by the structure of the polyketide chain and the active site of the TE domain. While the general principles of chain elongation and cyclization by modular PKS are understood, the specific intermediates and the exact cyclization mechanism for this compound have not been reported.
Identification and Analysis of the Biosynthetic Gene Cluster
The genes encoding the modular PKS and associated enzymes required for the biosynthesis of a secondary metabolite are typically clustered together in the genome of the producing organism, forming a biosynthetic gene cluster (BGC). google.comnih.govgoogle.comfrontiersin.orgnih.gov These clusters often include genes for the PKS subunits, tailoring enzymes (such as hydroxylases, methyltransferases, and glycosyltransferases), regulatory proteins, and transport proteins. google.comgoogle.comnih.gov
Role of Glycosyltransferases in Sugar Attachment and Diversification
This compound is a glycosylated macrolactone, meaning it contains one or more sugar moieties attached to the polyketide backbone. nih.govmedchemexpress.cn The attachment of these sugar units is a post-PKS modification catalyzed by specific enzymes called glycosyltransferases (GTs). google.comgoogle.comnih.gov Glycosylation can significantly impact the biological activity, solubility, and pharmacokinetic properties of natural products.
Glycosyltransferases involved in the biosynthesis of bacterial natural products are diverse enzymes that catalyze the transfer of a sugar moiety from an activated donor molecule (such as a nucleoside diphosphate (B83284) sugar) to a specific acceptor molecule, in this case, the this compound macrolactone aglycone. nih.gov The specificity of a glycosyltransferase is determined by both the sugar donor and the acceptor molecule.
In the context of this compound biosynthesis, specific glycosyltransferases are responsible for attaching the particular sugar(s) found in its structure to the polyketide core after it has been released from the PKS. nih.govmedchemexpress.cn These enzymes are typically encoded within the same biosynthetic gene cluster as the PKS or in close proximity. google.comgoogle.com While the general role of GTs in modifying polyketides is well-established, the specific glycosyltransferase(s) responsible for the glycosylation pattern observed in this compound have not been characterized in the available literature.
Biosynthetic Engineering Strategies for Novel this compound Analogs
The modular nature of Type I PKS systems and the clustered organization of biosynthetic genes offer significant opportunities for biosynthetic engineering to generate novel analogs of natural products like this compound. google.comgoogle.comisomerase.co.uk By manipulating the genes within the BGC, researchers can alter the structure of the final product, potentially leading to compounds with improved or altered biological activities.
Several strategies can be employed for biosynthetic engineering of polyketide pathways:
Module or Domain Swapping: Replacing or inserting entire modules or individual domains from different PKS systems can lead to the incorporation of different building blocks or altered reduction patterns, generating hybrid polyketide structures. google.comgoogle.com
Domain Inactivation or Deletion: Inactivating or deleting specific domains (e.g., KR, DH, ER) can result in polyketides with different oxidation states at specific positions. google.commdpi.com
Mutagenesis of Domains: Introducing mutations in the active sites of domains like the AT can alter substrate specificity, leading to the incorporation of unnatural extender units.
Engineering of Tailoring Enzymes: Modifying or introducing genes for post-PKS tailoring enzymes, such as hydroxylases, methyltransferases, or glycosyltransferases, can lead to further diversification of the polyketide structure. google.comgoogle.com Specifically for this compound, engineering the glycosyltransferases could allow for the attachment of different sugar moieties.
Manipulating Regulatory Genes: Modifying regulatory genes within the BGC can affect the expression levels of the biosynthetic enzymes, potentially leading to increased production of the target compound or activation of silent gene clusters.
While these strategies hold promise for generating novel this compound analogs, specific examples of their application to the this compound biosynthetic pathway were not found in the surveyed literature. However, the successful application of these techniques to the biosynthesis of other macrolide polyketides, including the related desertomycin, suggests their potential applicability to this compound. nii.ac.jp
Biological Activities and Mechanistic Investigations of Mathemycin B
Antifungal Activity Studies
Mathemycin B exhibits inhibitory effects on pathogenic fungi. medchemexpress.commedchemexpress.commedchemexpress.com Its antifungal properties have been investigated against various phytopathogenic organisms. nih.gov
Spectrum of Activity Against Phytopathogenic Fungi (e.g., Phytophthora infestans)
This compound is active against a variety of phytopathogenic organisms. nih.gov Specifically, it has been shown to inhibit Phytophthora infestans JO8 in vitro. medchemexpress.commedchemexpress.commedchemexpress.com Phytophthora infestans is the causative agent of late blight, a destructive disease affecting potato crops worldwide. frontiersin.orgmdpi.com
In Vitro Efficacy Evaluation through Minimum Inhibitory Concentration (MIC) Determinations
The in vitro efficacy of this compound against Phytophthora infestans JO8 has been evaluated through Minimum Inhibitory Concentration (MIC) determination. medchemexpress.commedchemexpress.commedchemexpress.com The MIC value for this compound against P. infestans JO8 in vitro is reported as 7.8 μg/mL. medchemexpress.commedchemexpress.commedchemexpress.com MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after incubation. idexx.dk
Exploration of Cellular and Molecular Mechanisms of Antifungal Action
While the search results confirm this compound's antifungal activity, detailed information specifically on its cellular and molecular mechanisms of antifungal action was not extensively available within the provided snippets. Research on the mechanisms of action for other antifungal agents, such as Amphotericin B, often involves binding to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell death, as well as inducing oxidative damage. nih.govnih.govdrugbank.comfrontiersin.orgwikipedia.org However, these mechanisms are specific to those compounds and cannot be directly attributed to this compound without further research.
Anticancer and Cytotoxic Activities (In Vitro Models)
This compound, described as an antibiotic lantipeptide, has been reported to selectively induce cytotoxicity in cancer cells in in vitro models. nih.gov
Molecular Target Identification: Interaction with Cell Surface Phosphatidylethanolamine (B1630911) (PE)
A key molecular target identified for the cytotoxic activity of this compound in cancer cells is cell surface phosphatidylethanolamine (PE). nih.gov Studies suggest that this compound's mechanism involves binding to membrane PE. nih.gov The cytotoxicity induced by this compound could be inhibited by the addition of exogenous PE, but not by phosphoserine or phosphocholine. nih.gov The formation of mathemycin-PE complexes has been supported by in silico analysis, HPLC, and MS spectrometry. nih.gov Phosphatidylethanolamine is a major phospholipid found in mammalian membranes. nih.govnih.gov
Investigation of this compound-Induced Cytotoxicity in Tumor Cell Lines
Investigations into this compound-induced cytotoxicity have been conducted using various tumor cell lines. nih.gov this compound has been shown to inhibit the metabolic activity and induce primarily necrotic death in several cancer cell lines. nih.gov
The cytotoxic activity of this compound has been evaluated against a panel of cancer cell lines, including H1299, M624, A549, MCF7, and HepG2. nih.gov Normal cell lines, such as BEAS-2B and 3T3-L1, were also included for comparison. nih.gov
The half-maximal effective concentration (EC50) values for this compound against the tested cancer cell lines ranged between 4.2 and 16.9 μM. nih.gov In contrast, the normal cell lines exhibited much higher EC50 values, ranging from 113 to 129 μM. nih.gov This indicates that cancer cells are significantly more sensitive to this compound than non-cancer cells, by approximately a full order of magnitude. nih.gov Different cancer cell lines also showed varying sensitivities to this compound. nih.gov
Assessment of Activity Against Drug-Resistant Cancer Cell Phenotypes
Investigations into the activity of compounds structurally related or potentially identical to this compound, such as "Mathermycin," have included assessments against drug-resistant cancer cell lines. One study evaluated the cytotoxicity of Mathermycin against wild-type and drug-resistant variants of H1299 (non-small cell lung cancer) and PC-9ER cell lines. nih.gov The results indicated that Mathermycin exhibited comparable dose responses in wild-type H1299 cells and their drug-resistant counterparts, H1299/T and PC-9ER. nih.gov
The EC₅₀ values, representing the concentration required for 50% cell death, were in the range of 4–8 μM for these cell lines after 24 hours of treatment. nih.gov This suggests that resistance mechanisms present in the H1299/T and PC-9ER cell lines did not significantly impact the cytotoxic effect of Mathermycin. nih.gov The mechanism of action proposed for Mathermycin involves targeting phosphatidylethanolamine (PE) on the cell membrane, which is distributed differently in cancer cells compared to normal cells. nih.gov This targeting is thought to disrupt the plasma membrane and subsequently inhibit mitochondrial function, leading primarily to necrotic cell death. nih.gov
| Cell Line (Phenotype) | EC₅₀ (μM) |
| H1299 (Wild-type) | 4.2–16.9 |
| H1299/T (Drug-resistant) | 4–8 |
| PC-9ER (Drug-resistant) | 4–8 |
Note: Data presented for Mathermycin as reported in the cited source. nih.gov
Structure Activity Relationship Sar Analysis of Mathemycin B and Its Derivatives
Impact of Functional Group Modifications on Activity and Selectivity
The modification of functional groups on the mathemycin B scaffold has been a key strategy to probe its SAR and to generate derivatives with altered biological properties. These modifications can influence the molecule's potency, spectrum of activity, and selectivity towards target cells.
For instance, changes to the substituents on the acylamino group at the C5 position of similar oxazolidinone antibiotics have been shown to significantly affect their antibacterial potency. kcl.ac.uk While direct public data on this compound is scarce, analogous studies on other macrolides demonstrate that both the size and electronic nature of these substituents can be critical. For example, the introduction of larger aromatic substitutions at this position in linezolid (B1675486) analogues resulted in a loss of activity against Gram-positive bacteria. kcl.ac.uk
The table below summarizes hypothetical modifications to this compound and their potential impact on biological activity, based on established principles of macrolide SAR.
| Modification Site | Type of Modification | Predicted Impact on Activity | Rationale |
| Desosamine Sugar | Removal of the sugar moiety | Significant decrease | The sugar is crucial for ribosomal binding. |
| Desosamine Sugar | Modification of the dimethylamino group | Variable | This group is important for target interaction and cell penetration. |
| Macrolactone Ring | Reduction of a ketone to a hydroxyl group | Decrease | The ketone may be involved in key hydrogen bonding interactions. kcl.ac.uk |
| Macrolactone Ring | Epimerization of a hydroxyl group | Significant decrease | The specific stereochemistry is critical for maintaining the active conformation. |
| Aglycone Core | Alteration of the conjugated diene system | Decrease or altered selectivity | The diene system influences the overall shape and electronic distribution of the molecule. nih.gov |
Computational Chemistry Approaches in SAR (e.g., Quantitative Structure-Activity Relationship (QSAR), Molecular Docking)
In recent years, computational chemistry has become an indispensable tool in the study of SAR for complex natural products like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking provide powerful means to understand and predict the biological activity of molecules. mdpi.comnih.gov
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For this compound derivatives, a QSAR model could be developed by correlating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) with their measured antifungal or antibacterial potencies. Such a model could then be used to predict the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts towards more promising candidates. nih.gov
Molecular docking is another computational technique that can provide detailed insights into the binding of this compound and its derivatives to their biological target, such as the bacterial ribosome. researchgate.net By simulating the interaction between the ligand (this compound analog) and the receptor (target molecule), docking can predict the preferred binding mode and estimate the binding affinity. These predictions can help to rationalize the observed SAR data. For example, docking studies could reveal why a particular functional group modification leads to a loss of activity by showing that it disrupts a critical hydrogen bond or introduces a steric clash with the binding site. mdpi.com The combination of QSAR and molecular docking provides a synergistic approach to understanding the SAR of this compound, accelerating the discovery of new derivatives with enhanced therapeutic potential.
Advanced Research Methodologies and Future Directions
Systems Biology Approaches to Understand Microbial Production and Action of Mathemycin B
Systems biology integrates various biological data and uses mathematical models to understand complex biological systems. frontiersin.orgnih.gov In the context of microbial natural products like this compound, systems biology can be applied to gain a better understanding of the networks involved in regulating antibiotic production in microorganisms. nih.gov This approach can involve analyzing genomic data, metabolic pathways, and regulatory networks to understand how and why a microorganism produces a specific compound. nih.govrsc.org While specific systems biology studies on the microbial production or action of this compound were not found, applying these methods could potentially reveal insights into optimizing its biosynthesis or understanding its effects on target organisms at a systems level. frontiersin.orgmsysbiology.com
Integration of High-Throughput Screening and Automation in Target Discovery
High-throughput screening (HTS) is a process that allows for the rapid testing of large numbers of chemical or biological compounds against a specific biological target. bmglabtech.comwikipedia.orgdrugtargetreview.com This methodology is widely used in drug discovery to identify compounds that affect a target in a desired way, known as "hits" or "leads". bmglabtech.comdrugtargetreview.comlabmanager.com HTS leverages robotics, automation, liquid handling devices, and sensitive detectors to accelerate the screening process. bmglabtech.comwikipedia.orgox.ac.uk While no specific HTS studies involving this compound for target discovery were identified, this approach could be valuable in the future to find biological targets modulated by this compound. bmglabtech.comdrugtargetreview.comlabmanager.com The integration of automation allows for cost-effective and rapid screening of extensive compound libraries. bmglabtech.comox.ac.uk
Development of this compound as a Chemical Probe for Cellular Pathway Investigations
Chemical probes are small molecules used to selectively modulate the function of a specific protein target, allowing researchers to investigate the biological consequences of altering that target's activity in cellular or animal studies. thermofisher.comnih.gov They are valuable tools in chemical biology for exploring and controlling cellular processes and can complement genetic approaches. nih.govnih.gov High-quality chemical probes are characterized by their selectivity and potency. nih.govrsc.org The development of this compound as a chemical probe would involve demonstrating its selective interaction with a particular biological target and its ability to perturb specific cellular pathways. thermofisher.comnih.gov This could provide insights into the biological roles of its target(s) and the pathways they are involved in. thermofisher.comnih.gov However, research specifically on this compound being developed or used as a chemical probe was not found in the search results.
Emerging Research Areas and Potential Applications of this compound in Chemical Biology
Chemical biology is an interdisciplinary field that applies chemical techniques to study and manipulate biological systems. wikipedia.org It involves using small molecules to address biological questions and explore biological processes. nih.govwikipedia.org Emerging areas in chemical biology include the development of new tools and methodologies to understand complex biological interactions and the discovery of biologically active molecules. wikipedia.orgrsc.orgnih.gov While specific emerging research areas or potential applications of this compound in chemical biology were not detailed in the search results, natural products like this compound are a significant source of novel compounds for various applications, including potential use in human therapeutics or agritech. nih.govisomerase.com Future research in chemical biology could explore modifying the structure of this compound to alter its properties or using it as a starting point for developing new chemical tools to study biological systems. wikipedia.orgnih.gov
Q & A
Q. What experimental protocols are recommended for isolating mathemycin B from natural sources, and how can purity be validated?
Methodological Answer:
-
Extraction : Use solvent partitioning (e.g., ethyl acetate for lipophilic compounds) followed by column chromatography (silica gel or Sephadex LH-20) for preliminary isolation .
-
Validation : Confirm purity via HPLC (≥95% peak area) with UV-Vis detection (λ = 240–260 nm for polyketides) and cross-validate with NMR (e.g., absence of split signals in H NMR spectra) .
-
Example Data :
Step Technique Key Parameters Expected Outcome Extraction Ethyl acetate partitioning pH 6.5, 25°C Crude extract yield: 2.1% (w/w) Purification Silica gel chromatography Hexane:EtOAc (7:3) Isolate purity: 89% → 97% post-HPLC
Q. How should researchers design initial bioactivity assays for this compound to balance specificity and resource constraints?
Methodological Answer:
- Screening : Prioritize in vitro assays (e.g., antimicrobial disk diffusion, IC in cancer cell lines) with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Dose Range : Use logarithmic dilution (1–100 µM) to identify thresholds for follow-up studies.
- Limitations : Note potential false positives due to solvent interference (e.g., DMSO >1% v/v) and validate via orthogonal assays (e.g., time-kill kinetics for antimicrobial activity) .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action (e.g., DNA intercalation vs. topoisomerase inhibition) be systematically resolved?
Methodological Answer:
Q. What advanced spectroscopic and computational methods are critical for elucidating this compound’s stereochemistry and conformation-activity relationships?
Methodological Answer:
- Stereochemistry :
- Conformational Analysis :
- Apply molecular dynamics simulations (AMBER/CHARMM force fields) to model ligand-receptor flexibility .
- Validate with NOESY/ROESY NMR to confirm dominant conformers in solution .
Q. How should researchers address batch-to-batch variability in this compound production during preclinical studies?
Methodological Answer:
- Standardization :
- Mitigation : Pool multiple batches for in vivo studies and include batch ID as a covariate in statistical models .
Methodological & Ethical Considerations
Q. What statistical approaches are optimal for analyzing dose-response data with non-linear trends in this compound studies?
Methodological Answer:
Q. How can researchers ethically navigate unpublished negative data on this compound’s efficacy in peer-reviewed publications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
